2-(4-Methyl-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
CAS No.:
VCID: VC13437320
Molecular Formula: C16H25N3O3
Molecular Weight: 307.39 g/mol
* For research use only. Not for human or veterinary use.

Description |
2-(4-Methyl-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that incorporates both a piperidine ring and a pyrimidine ring. This compound is classified as a tert-butyl ester, which is a common protecting group used in organic synthesis to protect carboxylic acids. The presence of both piperidine and pyrimidine rings suggests potential applications in pharmaceuticals and biologically active compounds, as these structures are frequently found in drugs and other bioactive molecules. SynthesisThe synthesis of 2-(4-Methyl-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester involves several key steps, including the formation of the piperidine and pyrimidine rings and their subsequent linkage. Technical parameters such as temperature, reaction time, and solvent choice are crucial for optimizing yield and purity during these synthesis steps. Chemical Reactions and ApplicationsThis compound can participate in various chemical reactions, which are essential for modifying it for specific applications in drug development. The reactions typically involve the removal of the tert-butyl ester group to expose the carboxylic acid, which can then be further modified to create derivatives with potential therapeutic effects. Potential Applications
Stability and StorageThe stability of 2-(4-Methyl-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester may be influenced by environmental factors such as temperature and light exposure. Proper storage conditions are necessary to maintain its integrity. Research Findings and Future DirectionsWhile specific studies on the mechanism of action for this compound may be limited, similar compounds often exhibit their effects through interactions with biological targets. Further experimental validation through biological assays is crucial for understanding its potential therapeutic applications. Research Directions Table
|
||||||||
---|---|---|---|---|---|---|---|---|---|
Product Name | 2-(4-Methyl-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester | ||||||||
Molecular Formula | C16H25N3O3 | ||||||||
Molecular Weight | 307.39 g/mol | ||||||||
IUPAC Name | tert-butyl 2-[(4-methylpyrimidin-2-yl)oxymethyl]piperidine-1-carboxylate | ||||||||
Standard InChI | InChI=1S/C16H25N3O3/c1-12-8-9-17-14(18-12)21-11-13-7-5-6-10-19(13)15(20)22-16(2,3)4/h8-9,13H,5-7,10-11H2,1-4H3 | ||||||||
Standard InChIKey | LTOSTGNHJYEUNM-UHFFFAOYSA-N | ||||||||
SMILES | CC1=NC(=NC=C1)OCC2CCCCN2C(=O)OC(C)(C)C | ||||||||
Canonical SMILES | CC1=NC(=NC=C1)OCC2CCCCN2C(=O)OC(C)(C)C | ||||||||
PubChem Compound | 60137821 | ||||||||
Last Modified | Jan 05 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume